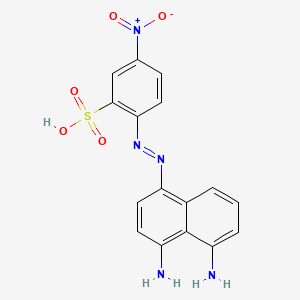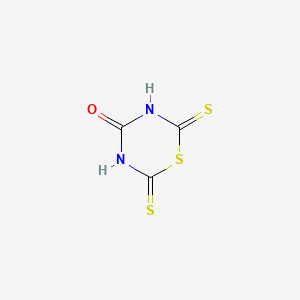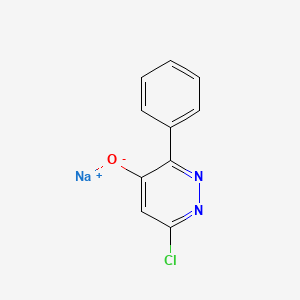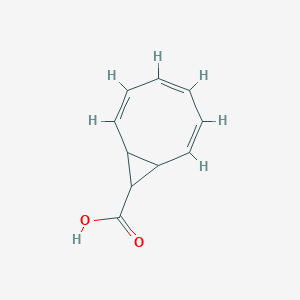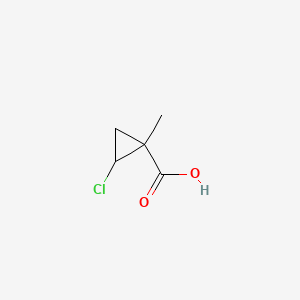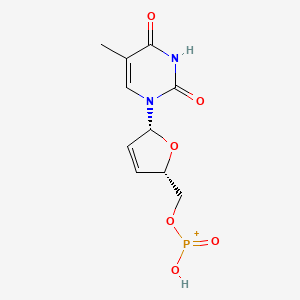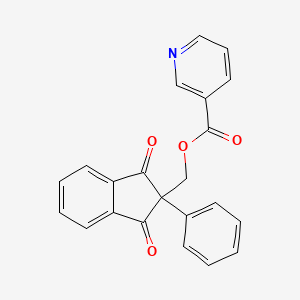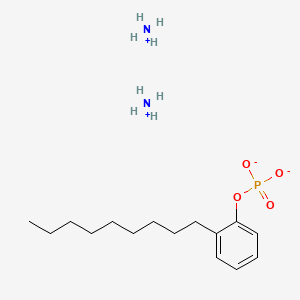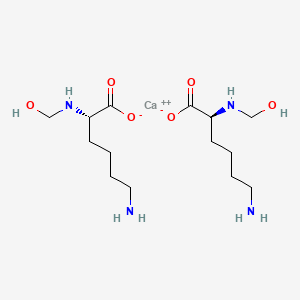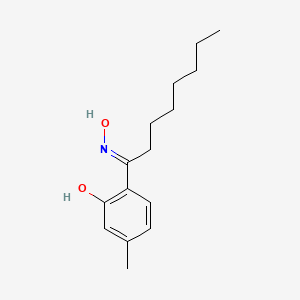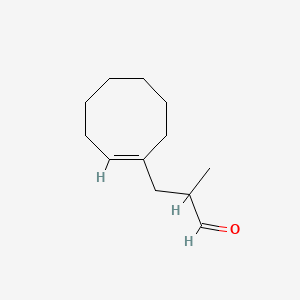
alpha-Methylcyclooct-1-ene-1-propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylcyclooct-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclooctene ring with a methyl group and a propionaldehyde side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylcyclooct-1-ene-1-propionaldehyde typically involves the following steps:
Cyclooctene Formation: The initial step involves the formation of cyclooctene through the cyclization of octadiene.
Methylation: The cyclooctene is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the methylcyclooctene using a formylating agent such as formic acid or formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, methylation, and formylation reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Methylcyclooct-1-ene-1-propionaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylcyclooct-1-ene-1-carboxylic acid.
Reduction: Alpha-Methylcyclooct-1-ene-1-propanol.
Substitution: Various substituted cyclooctene derivatives.
Applications De Recherche Scientifique
Chemistry: Alpha-Methylcyclooct-1-ene-1-propionaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methylcyclooct-1-ene-1-propionaldehyde involves its interaction with specific molecular targets. The formyl group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Cyclooctanone: A ketone with a similar cyclooctane ring structure.
Cyclooctanol: An alcohol derived from cyclooctane.
Cyclooctene: The parent hydrocarbon of alpha-Methylcyclooct-1-ene-1-propionaldehyde.
Uniqueness: this compound is unique due to the presence of both a cyclooctene ring and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
94201-11-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-[(1E)-cycloocten-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-11(10-13)9-12-7-5-3-2-4-6-8-12/h7,10-11H,2-6,8-9H2,1H3/b12-7+ |
Clé InChI |
KEEMHCSHXIQTKW-KPKJPENVSA-N |
SMILES isomérique |
CC(C/C/1=C/CCCCCC1)C=O |
SMILES canonique |
CC(CC1=CCCCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


